molecular formula C9H17N B8633580 1,1-Di-n-propyl-2-propyn-1-ylamine

1,1-Di-n-propyl-2-propyn-1-ylamine

Cat. No. B8633580
M. Wt: 139.24 g/mol
InChI Key: OOTFUIFRKQZJBL-UHFFFAOYSA-N
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Patent
US04201725

Procedure details

To a suspension of sodium amide in liquid ammonia, prepared from 6.9 g of sodium and 250 ml of liquid ammonia, were added 17 g of 1,1-di-n-propyl-1-chloro-2-propyne in 50 ml of anhydrous ethyl ether. The operation of adding the chlorinated derivative lasted one hour. Stirring of the mixture was maintained for 2 hours and then 300 ml of anhydrous ethyl ether were added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].N.[Na].[CH2:5]([C:8]([CH2:12][CH2:13][CH3:14])(Cl)[C:9]#[CH:10])[CH2:6][CH3:7]>C(OCC)C>[CH2:5]([C:8]([NH2:1])([CH2:12][CH2:13][CH3:14])[C:9]#[CH:10])[CH2:6][CH3:7] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
liquid
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
C(CC)C(C#C)(Cl)CCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The operation of adding the chlorinated derivative
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)C(C#C)(CCC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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